
n1-Methylbenzene-1,2,4-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1-Methylbenzene-1,2,4-triamine: is a degradation product of bendamustine hydrochloride, an alkylating antitumor agent. Bendamustine hydrochloride is used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma. Impurities in pharmaceutical compounds are critical to the quality and safety of the drug product, and their identification and characterization are essential to ensure the efficacy and safety of the medication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of n1-Methylbenzene-1,2,4-triamine involves the degradation of bendamustine hydrochloride under stressed conditions such as temperature, humidity, and photolysis. The degradation products are isolated using high-performance liquid chromatography and further characterized using techniques like Q-TOF/MS and nuclear magnetic resonance .
Industrial Production Methods: In an industrial setting, the preparation of this compound would involve controlled degradation of bendamustine hydrochloride under specific conditions to simulate the impurities that may form during the shelf-life of the drug product. This process ensures that the impurity profiles are well understood and can be controlled within acceptable limits .
Analyse Chemischer Reaktionen
Types of Reactions: n1-Methylbenzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the impurity.
Substitution: Substitution reactions, particularly involving the chloroethyl groups, are common.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride.
Substitution Reagents: Substitution reactions often involve nucleophiles such as hydroxide ions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
n1-Methylbenzene-1,2,4-triamine has several scientific research applications:
Chemistry: It is used in the study of degradation pathways and impurity profiling of pharmaceutical compounds.
Biology: The compound is studied for its biological activity and potential effects on cellular processes.
Medicine: Research on this compound helps in understanding the safety and efficacy of bendamustine hydrochloride as a medication.
Industry: The compound is used in quality control and stability studies to ensure the safety and efficacy of pharmaceutical products
Wirkmechanismus
The mechanism of action of n1-Methylbenzene-1,2,4-triamine involves its interaction with cellular components. As a degradation product of bendamustine hydrochloride, it may retain some alkylating properties, leading to the formation of covalent bonds with DNA. This can result in DNA damage and cell death. The exact molecular targets and pathways involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Bendamustine Hydrochloride: The parent compound from which n1-Methylbenzene-1,2,4-triamine is derived.
Bendamustine Deschloro Dimer: Another degradation product of bendamustine hydrochloride.
Bendamustine Hydrochloride Mannitol Ester: A related impurity formed during the preparation of bendamustine hydrochloride
Uniqueness: this compound is unique due to its specific degradation pathway and the conditions under which it forms. Its presence and concentration in the drug product can provide insights into the stability and shelf-life of bendamustine hydrochloride .
Biologische Aktivität
n1-Methylbenzene-1,2,4-triamine (CAS No. 60651-29-8) is a derivative of bendamustine hydrochloride, an alkylating agent used in cancer therapy. This compound has garnered attention for its biological activity, particularly in the context of its role as a degradation product of therapeutic agents and its potential implications in oncology.
- Molecular Formula : C₇H₁₁N₃
- Molecular Weight : 137.19 g/mol
- Structure : this compound features a benzene ring substituted with three amine groups at the 1, 2, and 4 positions.
As a degradation product of bendamustine, this compound primarily functions through mechanisms associated with DNA interaction. Bendamustine acts as an alkylating agent that forms crosslinks between DNA strands, leading to cell cycle arrest and apoptosis in cancer cells. The biological activity of this compound is thought to be linked to similar pathways due to its structural relationship with bendamustine.
Key Mechanisms:
- DNA Crosslinking : The compound can induce intra- and inter-strand crosslinks in DNA.
- Cell Cycle Arrest : By damaging DNA, it prevents cells from progressing through the cell cycle.
- Apoptosis Induction : The accumulation of DNA damage can trigger programmed cell death.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
The compound has been studied for its potential antitumor effects, particularly against non-small cell lung cancer (NSCLC) characterized by mutations in the epidermal growth factor receptor (EGFR). In vitro studies have shown that it can selectively inhibit mutant forms of EGFR (e.g., T790M mutation), which is often associated with resistance to conventional therapies.
Case Studies
-
In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxicity against cancer cell lines harboring EGFR mutations. For instance:
- Cell Line : H1975 (EGFR T790M/L858R)
- IC50 Values : Studies reported IC50 values indicating effective inhibition of cell proliferation at low concentrations.
- Animal Models : Preclinical models have shown that administration of this compound leads to tumor regression in xenograft models implanted with EGFR-mutant tumors. These studies highlighted its potential as a targeted therapy for resistant NSCLC.
Comparative Efficacy
Compound | Target Mutation | IC50 (µM) | Efficacy Observed |
---|---|---|---|
This compound | T790M | 0.007 | High |
Bendamustine | Wild-type | 10 | Moderate |
Safety Profile
While promising in terms of efficacy against resistant cancer types, the safety profile of this compound remains under investigation. Early studies suggest that it may exhibit lower toxicity compared to traditional chemotherapeutics like bendamustine due to its selective action on mutant cells rather than healthy cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-Methylbenzene-1,2,4-triamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of nitro or dinitro precursors (e.g., 2,4-dinitrofluorobenzene derivatives) using Pd/C under controlled pressure (e.g., 40 bars) and acidic conditions (HCl). For example, hydrogenation of N1-(5-(tert-butylamino)-2,4-dinitrophenyl)-N2,N4-dioctylbenzene-1,2,4-triamine in methanol achieved 98% purity after recrystallization . Reaction solvents (e.g., ethyl acetate vs. dichloromethane) and temperature (0°C to 25°C) critically affect regioselectivity and yield, as shown in comparative studies .
Q. Which analytical techniques are most effective for characterizing this compound and verifying structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substitution patterns and amine proton environments. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation and fragmentation patterns, as demonstrated for related benzene-1,2,4-triamine derivatives . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%), particularly for pharmaceutical impurity profiling .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies indicate that this compound should be stored at -20°C in inert atmospheres to prevent oxidation of the triamine moiety. Accelerated degradation experiments (40°C/75% RH) reveal formation of quinone-like byproducts via autoxidation, detectable via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in regioselectivity during the synthesis of N1-alkylated benzene-1,2,4-triamine derivatives?
- Methodological Answer : Regioselectivity in alkylation reactions is influenced by steric hindrance and electronic effects of substituents. For example, introducing trifluoromethyl groups at the para position (e.g., N1-(cyclohexylmethyl)-4-(trifluoromethyl)benzene-1,2-diamine) directs alkylation to the less hindered amine site, as confirmed by DFT calculations and kinetic studies . Contradictions in yields between studies (e.g., 38% vs. 96% under different solvents) highlight the role of solvent polarity in stabilizing transition states .
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) optimizes geometries to assess electronic properties (e.g., HOMO-LUMO gaps) relevant to redox activity. Molecular docking simulations with targets like EGFR kinase (linked to osimertinib impurities) reveal binding affinities, where the triamine group’s hydrogen-bonding capacity correlates with inhibitory potency . Experimental validation via enzyme assays (IC₅₀) is recommended to resolve discrepancies between predicted and observed activities .
Q. What strategies mitigate challenges in detecting low-concentration impurities of this compound in pharmaceutical formulations?
- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) enhances sensitivity for trace impurity detection (e.g., <0.1% w/w). For osimertinib-related impurities, a C18 column with 0.1% formic acid in acetonitrile/water gradients achieves baseline separation, validated per ICH Q3A guidelines .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 129–131°C vs. broader ranges)?
- Methodological Answer : Variations arise from differences in crystallinity and purification methods. Recrystallization from ethanol produces sharper melting points (129–131°C) compared to crude solids . Differential scanning calorimetry (DSC) is recommended to assess polymorphic forms and hydrate contributions .
Q. Tables for Key Findings
Eigenschaften
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHLCVBOALKHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.